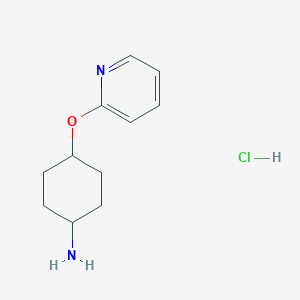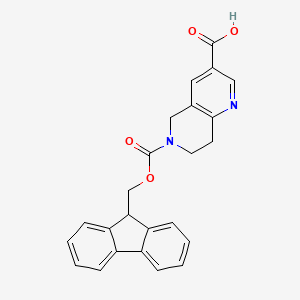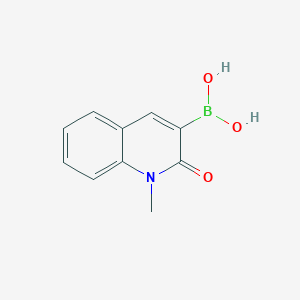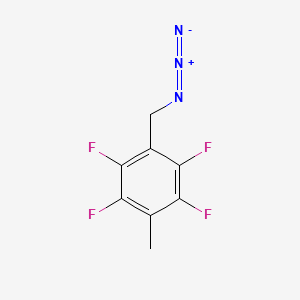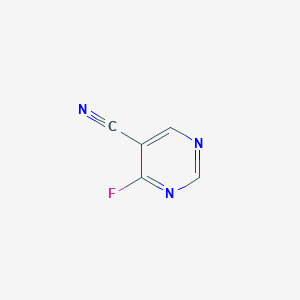![molecular formula C10H17BrO B13464725 9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
9-Bromo-3-oxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-3-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to a spiro[5.5]undecane skeleton containing an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-oxaspiro[5.5]undecane typically involves the introduction of a bromine atom into the spiro[5.5]undecane framework. One common method is the bromination of 3-oxaspiro[5.5]undecane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-3-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and alkoxy derivatives of the spiro compound.
Oxidation Reactions: Products include spiro compounds with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon, 3-oxaspiro[5.5]undecane.
Aplicaciones Científicas De Investigación
9-Bromo-3-oxaspiro[5.5]undecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Bromo-3-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets . The spirocyclic structure provides rigidity and conformational stability, enhancing its interaction with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A related spiro compound with a dione functional group.
1-Oxa-9-azaspiro[5.5]undecane: A spiro compound containing a nitrogen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: Spiro compounds with both oxygen and sulfur atoms in the rings.
Uniqueness
9-Bromo-3-oxaspiro[5.5]undecane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic structure and the bromine atom makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
9-bromo-3-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2 |
Clave InChI |
RVQUGEMVZLYVQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1Br)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
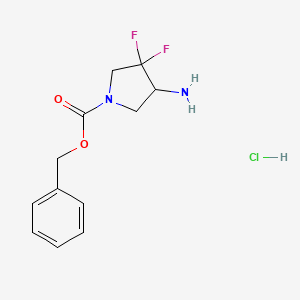

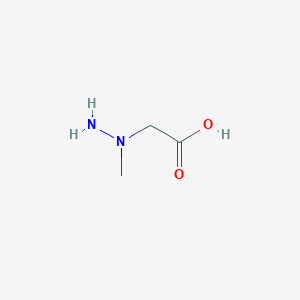

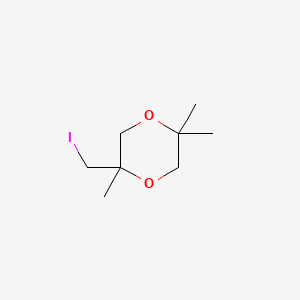
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)
